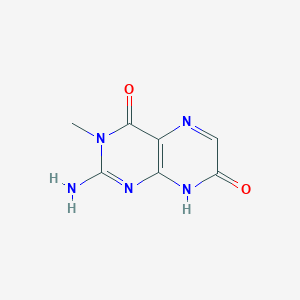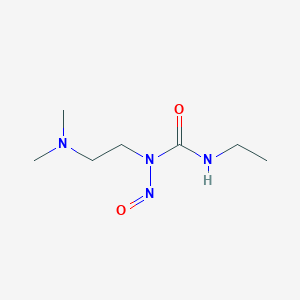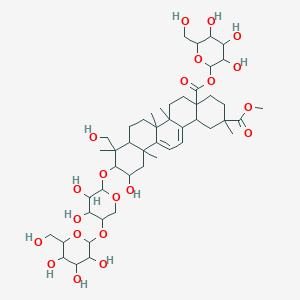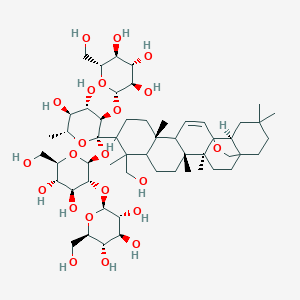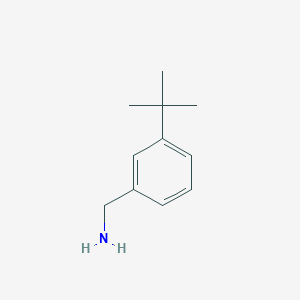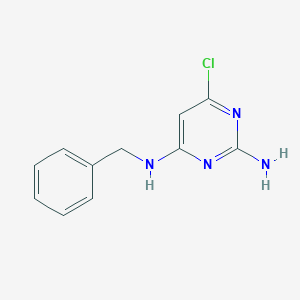
4-N-benzyl-6-chloropyrimidine-2,4-diamine
Overview
Description
N4-Benzyl-6-chloro-pyrimidine-2,4-diamine is a pyrimidine derivative known for its significant applications in various scientific fields. Pyrimidine derivatives are widely recognized for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of N4-Benzyl-6-chloro-pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. This reaction is quenched with alcohols and the product is dispersed using an organic solvent to obtain 2,4-diamino-6-chloropyrimidine . The industrial production method involves similar steps but is optimized for higher yield and cost-effectiveness.
Chemical Reactions Analysis
N4-Benzyl-6-chloro-pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include phosphorus oxychloride for chlorination, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-Benzyl-6-chloro-pyrimidine-2,4-diamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N4-Benzyl-6-chloro-pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For example, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and inhibiting cell proliferation . The compound’s effects are mediated through various molecular pathways, including the inhibition of signal transduction pathways involved in cell growth and survival.
Comparison with Similar Compounds
N4-Benzyl-6-chloro-pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives such as 2,4-diamino-6-chloropyrimidine and 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives . While these compounds share a similar core structure, N4-Benzyl-6-chloro-pyrimidine-2,4-diamine is unique due to its benzyl substitution, which can enhance its biological activity and specificity .
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of N4-Benzyl-6-chloro-pyrimidine-2,4-diamine.
2,4-Diamino-5-aryl-6-substituted pyrimidine derivatives: Known for their anti-tubercular activity.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities.
N4-Benzyl-6-chloro-pyrimidine-2,4-diamine stands out due to its specific substitution pattern, which can lead to unique biological properties and applications.
Properties
IUPAC Name |
4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-9-6-10(16-11(13)15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNJAZPAQIPYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363293 | |
| Record name | 4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91066-67-0 | |
| Record name | 4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG2V2NKW2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
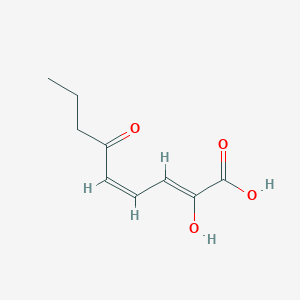

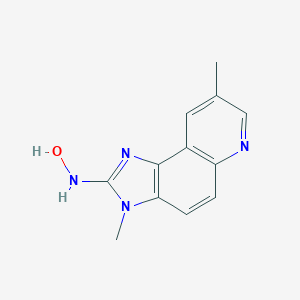
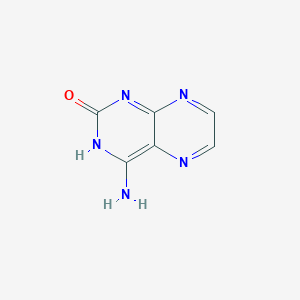
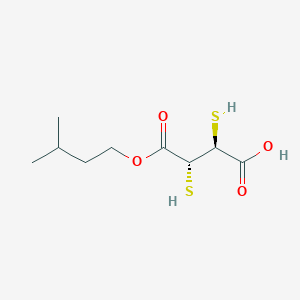
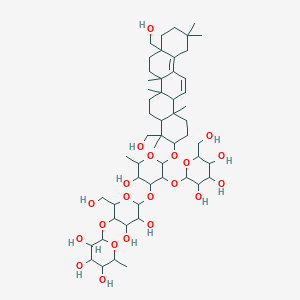
![4-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-(3-oxo-3-phenylpropyl)amino]butan-2-one;hydrochloride](/img/structure/B232842.png)
